molecular formula C9H17Cl2N3 B1485156 7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride CAS No. 2060037-08-1

7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride

Cat. No. B1485156
CAS RN: 2060037-08-1
M. Wt: 238.15 g/mol
InChI Key: RDBDJMKBTQMAJN-UHFFFAOYSA-N
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Description

7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. This compound has been synthesized and studied extensively for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. For example, the compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. The compound has also been found to activate the adenosine A1 receptor, which is involved in the regulation of pain perception.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. For example, the compound has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. The compound has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, the compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride in lab experiments is its diverse pharmacological properties. The compound has been found to exhibit anti-inflammatory, analgesic, anti-cancer, anti-tumor, and anti-viral activities, making it a valuable tool for studying various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the research of 7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Another direction is to develop more potent and selective analogs of the compound for use in various diseases. Additionally, the compound could be studied for its potential use in combination therapies with other drugs. Finally, the compound could be studied for its potential use as a diagnostic tool for various diseases.

Scientific Research Applications

7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride has been extensively studied for its potential therapeutic applications in various diseases. This compound has been found to exhibit significant pharmacological properties, including anti-inflammatory, analgesic, anti-cancer, anti-tumor, and anti-viral activities. The compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

7,7-dimethyl-4,5,6,8-tetrahydro-1H-pyrazolo[4,3-c]azepine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-9(2)3-8-7(4-10-6-9)5-11-12-8;;/h5,10H,3-4,6H2,1-2H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBDJMKBTQMAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CNC1)C=NN2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride
Reactant of Route 2
Reactant of Route 2
7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride
Reactant of Route 3
7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride
Reactant of Route 4
7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride
Reactant of Route 5
7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride
Reactant of Route 6
7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride

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